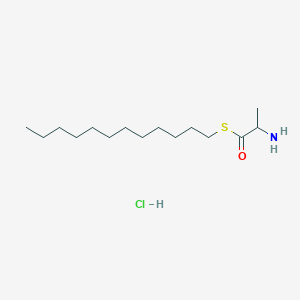![molecular formula C24H24O6 B14339870 Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol CAS No. 102573-57-9](/img/structure/B14339870.png)
Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol is a complex organic compound that features both acetic acid and phenolic functionalities. This compound is notable for its unique structure, which includes a phenyl group substituted with a hydroxyphenyl and a phenylethenyl group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxyphenylacetic acid and 4-hydroxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent like potassium permanganate to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing catalysts to enhance the reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenols and aromatic compounds.
Aplicaciones Científicas De Investigación
Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways Involved: The compound may modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylacetic acid: A simpler phenolic acid with similar functional groups.
4-Hydroxybenzaldehyde: Another phenolic compound with aldehyde functionality.
4-Hydroxyacetophenone: A phenolic compound with a ketone group.
Uniqueness
Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol is unique due to its combination of acetic acid and phenolic functionalities, which confer distinct chemical reactivity and biological activities. Its structure allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
102573-57-9 |
|---|---|
Fórmula molecular |
C24H24O6 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C20H16O2.2C2H4O2/c21-18-10-6-16(7-11-18)20(14-15-4-2-1-3-5-15)17-8-12-19(22)13-9-17;2*1-2(3)4/h1-14,21-22H;2*1H3,(H,3,4) |
Clave InChI |
FUEHQAFGSKHXIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



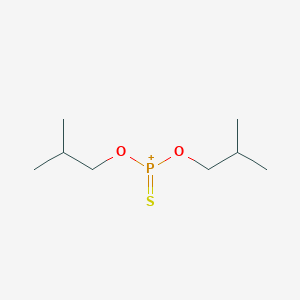
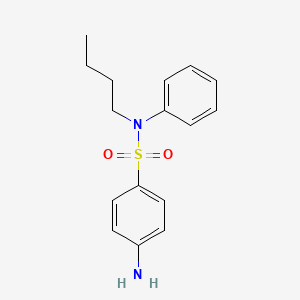
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)

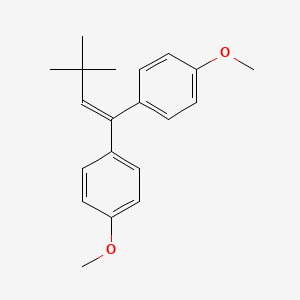
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
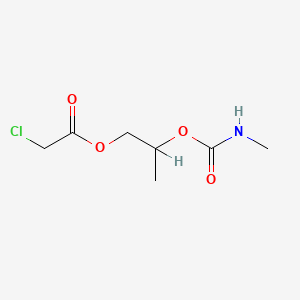
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)

